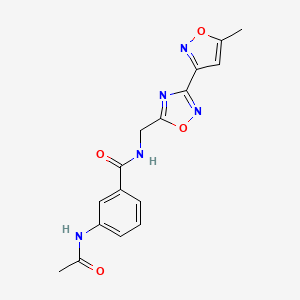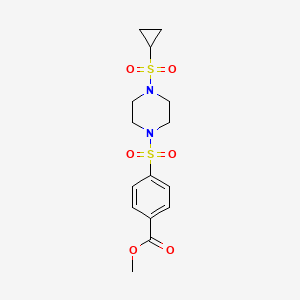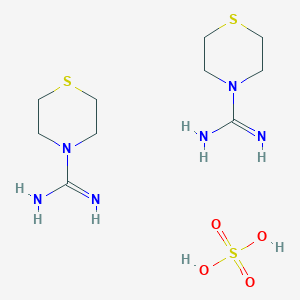amino}acetyl)urea CAS No. 1241004-15-8](/img/structure/B2682122.png)
(2-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}acetyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}acetyl)urea is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties and has been used in various studies to better understand its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
The exact mechanism of action of (2-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}acetyl)urea is not yet fully understood. However, studies have suggested that the compound may work by inhibiting certain enzymes, which could have a range of potential applications in scientific research.
Biochemical and Physiological Effects:
Studies have shown that (2-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}acetyl)urea has a range of biochemical and physiological effects. For example, the compound has been shown to have anti-inflammatory properties, which could make it useful in the treatment of certain diseases. Additionally, the compound has been shown to have an effect on certain enzymes, which could have implications for a range of scientific studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}acetyl)urea in lab experiments is its unique properties. The compound has been shown to have a range of potential applications, including its ability to inhibit certain enzymes and its anti-inflammatory properties. However, there are also limitations to using this compound in lab experiments, including the need for careful handling and storage.
Orientations Futures
There are many potential future directions for research on (2-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}acetyl)urea. For example, further studies could be conducted to better understand the compound's mechanism of action and its potential applications in the treatment of various diseases. Additionally, research could be conducted to explore the use of this compound in combination with other drugs or therapies. Overall, there is still much to learn about (2-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}acetyl)urea, and future research is likely to uncover new and exciting applications for this unique compound.
Méthodes De Synthèse
The (2-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}acetyl)urea compound can be synthesized using a variety of methods, including the reaction of 4-methylbenzylamine with propargyl isocyanate in the presence of a catalyst. This method has been shown to be effective in producing high yields of the compound.
Applications De Recherche Scientifique
The (2-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}acetyl)urea compound has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of properties that make it useful in a range of studies, including its ability to inhibit certain enzymes and its potential to act as an anti-inflammatory agent.
Propriétés
IUPAC Name |
N-carbamoyl-2-[(4-methylphenyl)methyl-prop-2-ynylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-3-8-17(10-13(18)16-14(15)19)9-12-6-4-11(2)5-7-12/h1,4-7H,8-10H2,2H3,(H3,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSQXBLGPQJQEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC#C)CC(=O)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}acetyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxyacetamide](/img/structure/B2682044.png)


![N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2682048.png)
![(E)-1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2682049.png)

![N-(3,4-dimethoxyphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2682051.png)
![N-(3-chloro-4-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2682054.png)

![Diethyl 5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-hydroxyisophthalate](/img/structure/B2682059.png)
![4-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzenesulfonamide](/img/structure/B2682060.png)
![6-((2-chloro-6-fluorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2682061.png)
